molecular formula C9H16INO4 B1353052 Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate CAS No. 889670-02-4

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Cat. No.: B1353052
CAS No.: 889670-02-4
M. Wt: 329.13 g/mol
InChI Key: UGZBFCCHLUWCQI-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom attached to a propanoate ester. This compound is of significant interest in organic synthesis due to its versatile reactivity and utility in various chemical transformations.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Iodination: The iodination of the Boc-protected amino acid can be achieved using iodine (I2) and a suitable oxidizing agent like sodium iodide (NaI) in the presence of a solvent such as acetonitrile.

    Esterification: The final step involves esterification of the iodinated Boc-protected amino acid with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, NaH) in an aprotic solvent (e.g., dimethylformamide, DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of amino acid derivatives and peptides.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((tert-butoxycarbonyl)amino)-3-bromopropanoate: Similar structure but with a bromine atom instead of iodine.

    Methyl 2-((tert-butoxycarbonyl)amino)-3-chloropropanoate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 2-((tert-butoxycarbonyl)amino)-3-fluoropropanoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, and fluorine. This makes it more reactive in substitution reactions, allowing for more efficient and selective transformations in organic synthesis.

Properties

IUPAC Name

methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZBFCCHLUWCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407813
Record name Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889670-02-4
Record name Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a three necked flask charged with zinc dust (2.23 g, 34.1 mmol) under an N2 atmosphere DMF (13 mL) was added. The suspension was efficiently stirred and I2 (0.20 g, 0.80 mmol) was added. ((S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester (4.50 g, 13.7 mmol) was added in one portion, and immediately after more I2 (0.20 g, 0.80 mmol) and the stirring was continued for 2 h. Negishi coupling was then effected by addition in direct sequence of: Pd2 dba3 (315 mg, 0.34 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (279 mg, 0.68 mmol), and 1-bromocyclopentene (2.32 g, 15.8 mmol) in DMF (4 mL). The reaction was stirred over night. DCM (25 mL) was added and the mixture was filtered, the solids were washed with further DCM, water (30 mL) was added and the phases were separated. The aqueous phase was extracted with DCM (2×20 mL) and the combined organic phases were washed with H2O (20 mL), dried MgSO4, filtered and evaporated. The residue was purified by gradient silica gel chromatography (4-16% EtOAc in iso-hexane) which gave the title compound 1.24 g (30%). GC-MS EI m/z 213 (w), 196 (w), 152, 88, 57, 41.
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0.2 g
Type
reactant
Reaction Step Four
Name
Quantity
2.23 g
Type
catalyst
Reaction Step Five
Name
Quantity
13 mL
Type
solvent
Reaction Step Five
Quantity
279 mg
Type
reactant
Reaction Step Six
Quantity
2.32 g
Type
reactant
Reaction Step Six
Name
Quantity
4 mL
Type
solvent
Reaction Step Six
Quantity
315 mg
Type
catalyst
Reaction Step Six
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Reactant of Route 2
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Reactant of Route 3
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Reactant of Route 4
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Reactant of Route 6
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

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